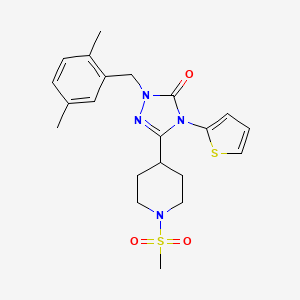
1-(2,5-dimethylbenzyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H26N4O3S2 and its molecular weight is 446.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-Dimethylbenzyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a triazole ring, a thiophene ring, and a piperidine moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O2S2 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N,N-dimethyl-3-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
| InChI Key | CKKFSZBYVIYAIY-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific compound has not been extensively tested for antimicrobial activity; however, the presence of the thiophene and triazole rings suggests potential efficacy against microbial pathogens due to their known bioactive properties .
Anticancer Properties
Research into related compounds suggests that this triazole derivative may possess anticancer properties. The mechanism is thought to involve inhibition of specific enzymes involved in cell proliferation and apoptosis. For example, compounds that interact with the PI3K/Akt signaling pathway have shown promise in reducing tumor growth in vitro and in vivo .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory effects. Studies on similar piperidine derivatives have indicated their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This could make the compound a candidate for further investigation in inflammatory disease models .
The proposed mechanism of action for this compound involves its ability to bind to specific receptors or enzymes within biological pathways. For example:
- Enzyme Inhibition : The triazole ring may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in the inflammatory response.
- Receptor Modulation : The piperidine moiety could interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways associated with pain and inflammation .
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription processes essential for cancer cell survival.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study 1 : A series of piperidine derivatives demonstrated significant anticancer activity in breast cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Study 2 : Triazole-based compounds were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) below 50 µg/mL.
These findings support further exploration of this compound in preclinical models.
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-5-(1-methylsulfonylpiperidin-4-yl)-4-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-15-6-7-16(2)18(13-15)14-24-21(26)25(19-5-4-12-29-19)20(22-24)17-8-10-23(11-9-17)30(3,27)28/h4-7,12-13,17H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHOWRNEZVJEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














